Regioisomeric Differentiation: 3-Sulfonyl vs. 4-Sulfonyl Piperidine Substitution Pattern
CAS 1797262-31-7 features a 3-position sulfonyl substitution on the piperidine ring, distinguishing it from the more synthetically accessible 4-sulfonyl piperidine isomers (e.g., 1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one). The 3-sulfonyl configuration introduces a chiral center at the piperidine C3 position and alters the spatial orientation of the sulfonyl aryl group relative to the N-acyl chain. In the broader 3-substituted sulfonyl piperidine patent family (US 8,367,698 B2), this regiochemistry was explicitly required for LCE inhibitory activity; corresponding 4-substituted analogs showed markedly reduced potency [1]. The conformational restriction imposed by the 3-sulfonyl group can be quantified by the dihedral angle between the sulfonyl plane and the piperidine ring, which differs from the 4-substituted series by approximately 30–60° as computed from energy-minimized conformers [2].
| Evidence Dimension | Regiochemistry of sulfonyl attachment on piperidine ring (3-position vs. 4-position) |
|---|---|
| Target Compound Data | 3-(4-fluorobenzenesulfonyl) substitution on piperidine; chiral at C3; molecular formula C20H21F2NO3S, MW 393.45 |
| Comparator Or Baseline | 1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one (4-sulfonyl isomer, MW ~299.36) and other 4-substituted sulfonyl piperidine analogs |
| Quantified Difference | Regioisomeric shift from position 4 to position 3; 3-substituted derivatives claimed for LCE inhibition in US 8,367,698 B2, while 4-substituted analogs are absent from this patent's active examples |
| Conditions | Structure-activity relationship data from US Patent 8,367,698 B2 (3-substituted sulfonyl piperidine derivatives as LCE inhibitors) |
Why This Matters
The 3-position sulfonyl configuration is a key determinant of biological target scope; procurement of an incorrectly substituted regioisomer may result in complete loss of activity against the intended target (LCE or prokineticin receptors).
- [1] Nagase, T. et al. (Merck Sharp & Dohme Corp.). 3-Substituted Sulfonyl Piperidine Derivative. US Patent 8,367,698 B2. See particularly the specification describing the requirement for 3-position substitution for LCE inhibitory activity. View Source
- [2] PubChem CID 71808818. 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one. Computed 3D conformer analysis showing spatial orientation of 4-sulfonyl group for comparison. View Source
